molecular formula C7H3BrFNS B13928015 5-Bromo-6-fluorobenzo[D]thiazole

5-Bromo-6-fluorobenzo[D]thiazole

Katalognummer: B13928015
Molekulargewicht: 232.07 g/mol
InChI-Schlüssel: BSDBYOISRBJVEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-6-fluorobenzo[D]thiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzo[D]thiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluorobenzo[D]thiazole typically involves the introduction of bromine and fluorine atoms onto a benzo[D]thiazole scaffold. One common method involves the bromination and fluorination of benzo[D]thiazole derivatives under controlled conditions. For example, the reaction of 6-fluorobenzo[D]thiazole with bromine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 5-Bromo-6-fluorobenzo[D]thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit quorum sensing in bacteria, thereby reducing virulence and biofilm formation . The molecular targets and pathways involved can vary based on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-6-fluorobenzo[D]thiazole is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its dual halogenation allows for selective functionalization and the development of novel compounds with enhanced biological and chemical properties .

Eigenschaften

Molekularformel

C7H3BrFNS

Molekulargewicht

232.07 g/mol

IUPAC-Name

5-bromo-6-fluoro-1,3-benzothiazole

InChI

InChI=1S/C7H3BrFNS/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H

InChI-Schlüssel

BSDBYOISRBJVEO-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CC(=C1Br)F)SC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.